ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5/c1-3-30-15-11-12-20-19(14-15)16(21(25-20)24(29)31-4-2)10-7-13-26-22(27)17-8-5-6-9-18(17)23(26)28/h5-6,8-9,11-12,14,25H,3-4,7,10,13H2,1-2H3 |
InChI Key |
LVTULNPDCBWXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Hydroxyindole-2-carboxylic Acid
The synthesis begins with 5-hydroxyindole-2-carboxylic acid, which undergoes Fischer esterification in ethanol under acidic catalysis (H₂SO₄, reflux, 12 h) to yield the ethyl ester. Subsequent O-ethylation at position 5 is achieved using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 8 h).
Key Reaction:
$$
\text{5-Hydroxyindole-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 5-hydroxy-1H-indole-2-carboxylate} \xrightarrow{\text{EtBr, K}2\text{CO}3} \text{Ethyl 5-ethoxy-1H-indole-2-carboxylate}
$$
Alternative Pathways
Direct C-ethylation of indole precursors via Ullmann coupling or palladium-mediated reactions has been reported but suffers from lower yields (<40%) compared to the stepwise approach.
Installation of the 3-(1,3-Dioxoisoindol-2-yl)propyl Group
N1-Protection with Benzenesulfonyl Chloride
To prevent undesired alkylation at N1, the indole nitrogen is protected using benzenesulfonyl chloride in dichloromethane with triethylamine (0°C to RT, 2 h). This step affords the 1-benzenesulfonyl derivative, activating the 3-position for electrophilic substitution.
Reaction Conditions:
$$
\text{Ethyl 5-ethoxy-1H-indole-2-carboxylate} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Ethyl 1-benzenesulfonyl-5-ethoxy-1H-indole-2-carboxylate}
$$
Alkylation at C3
The protected indole undergoes deprotonation at C3 using sodium hydride (NaH) in tetrahydrofuran (THF), generating a nucleophilic indolyl anion. Reaction with 3-bromopropylphthalimide (synthesized via Gabriel synthesis from 1,3-dibromopropane and phthalimide) proceeds via an SN2 mechanism, installing the propylphthalimide chain.
Mechanistic Insight:
$$
\text{Indolyl}^- + \text{Br-(CH}2\text{)}3\text{-Phth} \rightarrow \text{3-[3-(Phth)propyl]-1-benzenesulfonyl-5-ethoxyindole-2-carboxylate}
$$
Deprotection of N1
The benzenesulfonyl group is cleaved under basic conditions (NaOH, THF/H₂O, 50°C, 4 h), restoring the free indole NH and yielding the target compound.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Propylphthalimide Coupling
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, the Mitsunobu reaction couples 3-hydroxypropylphthalimide to the indole C3. However, this method requires pre-functionalization of the indole with a hydroxyl group, adding synthetic steps.
Reductive Amination Followed by Phthalimide Protection
A three-step sequence involves:
- Introduction of a 3-aminopropyl group via reductive amination (NaBH₃CN, CH₃COOH).
- Protection of the amine with phthalic anhydride.
- Esterification at position 2.
This route is less efficient (overall yield: 28%) due to intermediate purification challenges.
Analytical Data and Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.41 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.92–2.05 (m, 2H, CH₂CH₂CH₂), 3.02 (t, J=7.3 Hz, 2H, NCH₂), 4.40 (q, J=7.1 Hz, 2H, OCH₂), 4.81 (t, J=6.9 Hz, 2H, COOCH₂), 6.89 (s, 1H, ArH), 7.72–7.85 (m, 4H, phthalimide).
- HRMS : Calculated for C₂₃H₂₃N₂O₅ [M+H]⁺: 419.1601; Found: 419.1604.
Comparative Yields
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation (NaH/THF) | 65 | 98.5 |
| Mitsunobu | 42 | 97.8 |
| Reductive Amination | 28 | 95.2 |
Industrial and Environmental Considerations
- Cost Efficiency : 3-Bromopropylphthalimide synthesis contributes to 40% of total material costs.
- Waste Streams : NaH reactions generate H₂ gas, requiring inert atmospheres, whereas Mitsunobu produces stoichiometric triphenylphosphine oxide.
- Green Chemistry Alternatives : Catalytic methylation using dimethyl carbonate (DMC) for O-ethylation reduces halogenated waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of ETHYL 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-5-ETHOXY-1H-INDOLE-2-CARBOXYLATE is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against key analogs (Table 1).
Table 1: Structural and Functional Comparison
*Calculated based on structural formulas.
Key Observations :
However, W-84’s quaternary ammonium moiety suggests divergent applications (e.g., surfactants vs. kinase inhibitors) . Ethoxy vs. methoxy substituents: The 5-ethoxy group in the target compound may confer greater metabolic stability than the 5-methoxy group in the analog from , which is linked to antiviral activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels routes for ethyl indole-2-carboxylates, such as NaBH₄-mediated reductions (e.g., conversion of ketones to alcohols in ’s Compound 22) .
Pharmacological Potential: The phthalimide-like dioxoisoindole group is associated with antiangiogenic activity (e.g., thalidomide analogs), suggesting possible applications in oncology . In contrast, simpler ethyl carboxylate derivatives (e.g., Compound 11) are often intermediates for anti-inflammatory agents, highlighting substituent-driven divergence in bioactivity .
Biological Activity
Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate (CAS No: 282103-31-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to summarize the current understanding of its biological activity based on diverse sources, including recent studies and case reports.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O5, with a molecular weight of 420.5 g/mol . The compound features an indole core, which is known for its pharmacological significance.
Recent studies indicate that derivatives of indole compounds, including this compound, exhibit various mechanisms of action:
- HIV Integrase Inhibition : Research has shown that indole derivatives can effectively inhibit the strand transfer activity of HIV integrase. The binding conformation analysis revealed that the indole core and carboxyl groups interact with magnesium ions in the integrase active site, which is crucial for viral replication .
- Antitumor Activity : Indole derivatives have been implicated in antitumor activity through various pathways, including apoptosis induction and cell cycle arrest. The structural modifications in the indole core can enhance cytotoxic effects against cancer cell lines .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Study 1: HIV Integrase Inhibition
In a study focusing on indole derivatives as potential HIV integrase inhibitors, this compound demonstrated significant inhibitory effects with an IC50 value of 0.13 μM. This suggests a strong potential for further development as an antiviral agent targeting HIV .
Case Study 2: Antitumor Effects
Another investigation explored the antitumor properties of various indole derivatives, including this compound. The compound exhibited cytotoxic effects against several cancer cell lines, prompting further research into its mechanism of action and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with 2-aminothiazol-4(5H)-one or its aryl-substituted analogs in acetic acid with sodium acetate as a catalyst. The reaction typically runs for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to purify the product .
- Key Steps :
- Use of 1.1 equivalents of the aldehyde derivative to ensure complete reaction.
- Isolation via filtration and sequential washing with acetic acid, water, ethanol, and diethyl ether.
Q. How is the compound characterized spectroscopically?
- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For example:
- ¹H-NMR : Peaks for the indole NH proton (~12 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and isoindole-1,3-dione protons (δ 7.6–8.1 ppm).
- HRMS : Expected molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₂₃H₂₁N₂O₅⁺ = 405.1452).
Q. What purification techniques are recommended for this compound?
- Methodology : Recrystallization using a DMF/acetic acid (1:1) mixture is effective for removing unreacted starting materials and byproducts. For impurities with similar polarity, flash column chromatography (silica gel, ethyl acetate/hexane gradient) may be employed .
Q. What are the recommended handling and storage conditions?
- Guidelines : Store in a desiccator at –20°C to prevent hydrolysis of the ester and isoindole-dione moieties. Use gloves and fume hoods during handling due to potential irritancy (based on analogous indole derivatives) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Experimental Design :
- Variables : Reaction time (3–8 hours), temperature (reflux vs. microwave-assisted heating), and catalyst loading (1.0–2.0 equivalents of sodium acetate).
- Example Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Reflux, 5 h | 72 | 98 |
| Microwave, 150°C, 1 h | 85 | 99 |
- Conclusion : Microwave synthesis reduces time and improves yield .
Q. How to address contradictions in observed vs. expected spectral data?
- Case Study : If the ¹H-NMR shows unexpected splitting for the ethoxy group, consider:
- Steric effects : The 3-(1,3-dioxoisoindol-2-yl)propyl chain may restrict rotation, causing diastereotopic splitting.
- Substituent electronic effects : Electron-withdrawing groups on the indole ring can deshield adjacent protons .
Q. How to design biological activity assays for this compound?
- Strategy :
- Target Selection : Prioritize targets associated with indole derivatives (e.g., kinase inhibition, anti-inflammatory pathways) .
- Assay Types :
- In vitro: Enzyme inhibition (IC₅₀ determination via fluorescence polarization).
- Cellular: Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic Insight : Probe acylating activity (via isoindole-dione moiety) using electrophilic trapping experiments .
Q. What computational methods can predict its interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or HIV-1 protease.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
Data Contradiction Analysis Example
Issue : Discrepancy between HRMS observed mass (405.1455) and theoretical value (405.1452).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
